Aluminum nitrilotriacetate
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Overview
Description
2’-O-Methylcytidine is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of cytidine, where a methyl group is attached to the 2’ hydroxyl group of the ribose sugar. This modification is commonly found in RNA molecules and is known to influence RNA stability, structure, and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methylcytidine typically involves the methylation of cytidine. One common method is the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at low temperatures to ensure selective methylation at the 2’ position .
Industrial Production Methods: Industrial production of 2’-O-Methylcytidine may involve enzymatic methods where specific methyltransferases catalyze the methylation of cytidine. This biotechnological approach is advantageous due to its specificity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: 2’-O-Methylcytidine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 2’-O-Methylcytidine-5’-monophosphate.
Reduction: Reduction reactions can convert it back to cytidine.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophilic reagents such as sodium azide or thiols in the presence of catalysts.
Major Products:
Oxidation: 2’-O-Methylcytidine-5’-monophosphate.
Reduction: Cytidine.
Substitution: Various substituted cytidine derivatives depending on the nucleophile used.
Scientific Research Applications
2’-O-Methylcytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified RNA molecules for studying RNA structure and function.
Biology: Plays a role in the regulation of gene expression and RNA metabolism.
Medicine: Investigated for its potential in therapeutic RNA molecules, including mRNA vaccines and small interfering RNA (siRNA) therapies.
Industry: Utilized in the production of synthetic RNA for research and therapeutic purposes.
Mechanism of Action
The primary mechanism by which 2’-O-Methylcytidine exerts its effects is through its incorporation into RNA molecules. This modification can alter the RNA’s secondary structure, stability, and interactions with proteins. It can also affect the translation efficiency and splicing of mRNA, thereby influencing gene expression. The molecular targets include various RNA-binding proteins and enzymes involved in RNA processing .
Comparison with Similar Compounds
- 2’-O-Methylguanosine
- 2’-O-Methyluridine
- 2’-O-Methyladenosine
Comparison: While all these compounds share the 2’-O-methyl modification, 2’-O-Methylcytidine is unique in its specific interactions and effects on RNA molecules. For instance, 2’-O-Methylguanosine is more involved in the capping of mRNA, whereas 2’-O-Methylcytidine is more prevalent in internal RNA modifications .
Properties
CAS No. |
19010-73-2 |
---|---|
Molecular Formula |
C6H6AlNO6 |
Molecular Weight |
215.1 g/mol |
IUPAC Name |
aluminum;2-[bis(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Al/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+3/p-3 |
InChI Key |
MWDVELXMWRAEHV-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Al+3] |
Canonical SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Al+3] |
Key on ui other cas no. |
19010-73-2 |
Synonyms |
Acid, Nitrilotriacetic Aluminum Nitrilotriacetate Dysprosium Nitrilotriacetate Nitrilotriacetate, Aluminum Nitrilotriacetate, Dysprosium Nitrilotriacetate, Trisodium Nitrilotriacetic Acid Trisodium Nitrilotriacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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